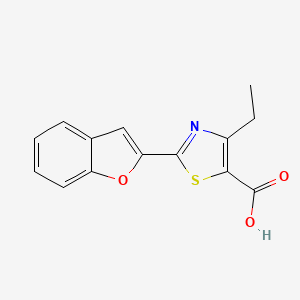

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-2-9-12(14(16)17)19-13(15-9)11-7-8-5-3-4-6-10(8)18-11/h3-7H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXJMKXQEMIUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their fusion. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the benzofuran ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that compounds with similar thiazole structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- A study demonstrated that thiazole derivatives can outperform traditional antibiotics in inhibiting bacterial growth, suggesting their potential as novel antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. The benzofuran moiety is known to enhance the cytotoxic effects against cancer cell lines. Specific findings include:

- In vitro studies have shown that related thiazole compounds induce apoptosis in human leukemia cells, highlighting their potential as anticancer agents .

- Compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Functional Materials

The unique properties of this compound make it suitable for developing functional materials. Its structural characteristics allow it to be utilized in:

- Organic solar cells, where thiazole derivatives have been shown to improve efficiency due to their electronic properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving thiazole and benzofuran precursors. Research has focused on optimizing these synthetic routes to enhance yield and purity.

Case Study 1: Antimicrobial Efficacy

A study published in "Archives of Pharmacy" evaluated the antibacterial activity of several thiazole derivatives, including those similar to this compound. The results indicated:

- High efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of benzofuran derivatives:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells . The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three closely related thiazole-5-carboxylic acid derivatives:

Pharmacological and Functional Comparisons

Xanthine Oxidase Inhibition

- Febuxostat: Exhibits potent inhibition (IC₅₀ ~0.6 nM) due to its 3-cyano-4-isobutoxyphenyl group, which fits into the hydrophobic pocket of xanthine oxidase .

- Target Compound: The benzofuran substituent may mimic phenyl interactions but with a fused bicyclic system.

- 2-(Substituted Benzylamino)-4-methyl derivatives (): Introduction of a methylene amine spacer between phenyl and thiazole reduces direct conjugation, lowering enzyme affinity compared to febuxostat .

Physicochemical Properties

Therapeutic Potential

- Target Compound : Preliminary studies suggest activity in metabolic and inflammatory disorders, though clinical data are lacking. Its ethyl group may prolong half-life compared to methyl analogs .

- Febuxostat : Approved for gout treatment; structural insights highlight the importance of the 4-methyl group for optimal enzyme inhibition .

- Benzodioxole Derivatives (): Explored for neurological applications due to redox-modulating properties .

Agrochemistry

- Thiazole-carboxylic acids with bicyclic substituents (e.g., benzofuran, benzodioxole) are investigated as crop protection agents. The target compound’s ethyl group may enhance soil persistence compared to methyl .

Biological Activity

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that combines a benzofuran moiety with a thiazole ring. The structural uniqueness of this compound suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

The molecular formula for this compound is . The compound features both aromatic and heteroaromatic systems, which contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing benzofuran and thiazole derivatives exhibit significant anticancer properties. For instance, a related benzofuran-based carboxylic acid derivative demonstrated submicromolar inhibition against carbonic anhydrase IX (hCA IX), which is implicated in tumorigenicity. Specifically, derivatives were tested against human breast cancer cell lines (MCF-7 and MDA-MB-231) with promising results:

- IC50 Values : The compound exhibited an IC50 value of approximately 2.52 μM against MDA-MB-231 cells.

- Cell Cycle Analysis : Treatment with the compound resulted in a notable increase in the G2-M phase population from 10.80% to 32.30%, indicating cell cycle arrest. Additionally, early apoptosis increased from 0.47% to 8.11%, while late apoptosis rose from 0.31% to 23.77% after treatment .

Table 1: Apoptosis Induction in MDA-MB-231 Cells

| Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |

|---|---|---|---|---|

| Control | 1.46 | 0.47 | 0.31 | 0.68 |

| Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, revealing effectiveness against various bacterial strains. For example, thiazole derivatives similar to the target compound showed significant antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : A related compound exhibited MIC values ranging from 0.23 to 0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium.

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors associated with cancer progression and microbial resistance mechanisms. The dual-ring structure enhances its ability to bind effectively to these targets.

Case Studies

- Study on Anticancer Properties : Research published in Molecules highlighted the design and synthesis of benzofuran-based carboxylic acids that showed significant anticancer activity through enzyme inhibition and apoptosis induction in cancer cell lines .

- Antimicrobial Evaluation : A study focused on thiazole derivatives reported their effectiveness against resistant bacterial strains, emphasizing their potential as lead compounds for antibiotic development .

Q & A

Q. How does pH affect the compound’s solubility and stability in biological matrices?

- Methodological Answer : Perform solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use UV-Vis spectroscopy (λ ~270 nm) to quantify dissolution. For stability, incubate in plasma (37°C, 24 hours) and analyze degradation via LC-MS. Adjust formulations with cyclodextrins or liposomes if precipitation occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.